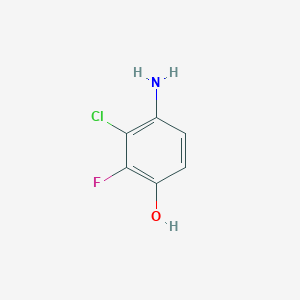4-Amino-3-chloro-2-fluorophenol
CAS No.: 847872-09-7
Cat. No.: VC8139826
Molecular Formula: C6H5ClFNO
Molecular Weight: 161.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 847872-09-7 |
|---|---|
| Molecular Formula | C6H5ClFNO |
| Molecular Weight | 161.56 g/mol |
| IUPAC Name | 4-amino-3-chloro-2-fluorophenol |
| Standard InChI | InChI=1S/C6H5ClFNO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 |
| Standard InChI Key | NNSXHCJONSYHGX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1N)Cl)F)O |
| Canonical SMILES | C1=CC(=C(C(=C1N)Cl)F)O |
Introduction
Chemical Structure and Properties
Structural Features
The compound’s IUPAC name, 4-amino-3-chloro-2-fluorophenol, reflects its substitution pattern (Figure 1). Key structural identifiers include:
-
SMILES:
C1=CC(=C(C(=C1N)Cl)F)O -
3D Conformer: PubChem provides an interactive 3D model highlighting its planar aromatic ring and substituent orientations .
Physicochemical Properties
The amino and hydroxyl groups confer polarity, while halogen atoms enhance lipophilicity, influencing membrane permeability in bioactive molecules .
Synthesis and Manufacturing
Catalytic Hydrogenation Route
Reactivity and Applications
Chemical Behavior
-
Amino Group: Participates in diazotization and acylation reactions.
-
Hydroxyl Group: Forms ethers/esters; undergoes electrophilic substitution.
-
Halogens: Chloro and fluoro groups enable nucleophilic aromatic substitution (SNAr) or Suzuki couplings .
Pharmaceutical Applications
-
Antibacterial Agents: Serves as a precursor to fluoroquinolone derivatives .
-
Bronchodilators: Fluorinated phenols enhance lipophilicity in chronic bronchitis treatments .
-
Anticancer Research: Halogenated anilines are explored for kinase inhibition .
Agrochemical Uses
Analytical Characterization
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 4.38 (2H, m), 6.34–6.59 (aromatic protons), 8.78 (1H, s, −OH) .
-
Mass Spectrometry: Exact mass = 161.00437 Da; [M+H]⁺ peak at m/z 162.01 .
Chromatographic Methods
Future Perspectives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume